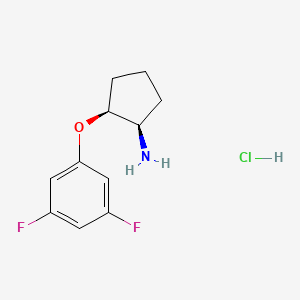

Rac-(1R,2S)-2-(3,5-difluorophenoxy)cyclopentan-1-amine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Rac-(1R,2S)-2-(3,5-difluorophenoxy)cyclopentan-1-amine hydrochloride is a chemical compound with the CAS Number: 1807920-18-8 . It’s available for purchase from various chemical suppliers .

Molecular Structure Analysis

The molecular formula of this compound is C11H14ClF2NO. Its molecular weight is approximately 249.68 .Physical And Chemical Properties Analysis

Unfortunately, detailed physical and chemical properties like boiling point or storage conditions are not available in the search results .Aplicaciones Científicas De Investigación

Synthesis and Structural Characterization

The silicon analogue of venlafaxine, rac-sila-venlafaxine, demonstrates the potential of silicon in modifying pharmacologically active compounds to explore their chemical and physical properties, as well as their interactions with biological systems. This research involves the synthesis, characterization, and pharmacological evaluation of rac-sila-venlafaxine and its enantiomers, showing the role of silicon in drug design and development (Daiss et al., 2006).

Advancements in Reductive Amination Techniques

Innovative methods for reductive amination utilizing bio-renewable formic acid as a hydrogen source illustrate the evolving landscape of organic synthesis, focusing on sustainability and efficiency. These advancements offer a broader understanding of creating bioactive heterocyclic compounds, including a direct construction approach for compounds with potential pharmacological applications (Zhang et al., 2016).

Development of Radiolabeled Ligands for Neurological Studies

The synthesis of radioactive labeled raclopride, a specific dopamine-D2 receptor ligand, showcases the intersection of organic chemistry and neurobiology. This research provides tools for positron emission tomography (PET) studies, crucial for understanding the dopaminergic system in the human brain (Ehrin et al., 1987).

Biomass Conversion to Value-added Products

The CO-assisted direct reductive amination of 5-hydroxymethylfurfural catalyzed by supported gold catalysts represents a bridge between biomass-derived feedstocks and valuable N-containing compounds. This approach highlights the role of catalysis in transforming renewable resources into functional materials and chemicals with potential industrial applications (Zhu et al., 2017).

Safety and Hazards

Propiedades

IUPAC Name |

(1R,2S)-2-(3,5-difluorophenoxy)cyclopentan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13F2NO.ClH/c12-7-4-8(13)6-9(5-7)15-11-3-1-2-10(11)14;/h4-6,10-11H,1-3,14H2;1H/t10-,11+;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDFRYGKBOALYAW-DHXVBOOMSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)OC2=CC(=CC(=C2)F)F)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]([C@H](C1)OC2=CC(=CC(=C2)F)F)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClF2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2,5-dimethoxyphenyl)-4-(1-ethyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2752040.png)

![N'-[(4-chlorophenyl)sulfonyl]-N-isopropylbenzenecarboximidamide](/img/structure/B2752047.png)

![{5-amino-1-[3-(dimethylamino)propyl]-1H-benzimidazol-2-yl}methanol](/img/structure/B2752048.png)

![6-(((7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)thio)-N-(3,4-dimethoxyphenethyl)benzo[4,5]imidazo[1,2-c]quinazoline-3-carboxamide](/img/structure/B2752049.png)

![4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1-(2-methoxypyridin-4-yl)piperazin-2-one](/img/structure/B2752054.png)

![N-(2-chlorobenzyl)-2-(2-(pyridin-3-yl)-1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B2752056.png)

![N'-(3-Methylphenyl)-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]oxamide](/img/structure/B2752059.png)

![N-(3,4-dimethoxyphenethyl)-4-((6-((2-((2-methoxyethyl)amino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)benzamide](/img/structure/B2752060.png)